Cas no 73464-47-8 (1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-)

1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)- structure
73464-47-8 structure
Nome del prodotto:1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-
Numero CAS:73464-47-8
MF:C15H24
MW:204.351064682007
CID:570048
PubChem ID:6450812

1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-
    • (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene
    • beta-gurjunene
    • U3RZ4VEY86
    • 73464-47-8
    • (1aR-(1aalpha,4alpha,4abeta,7abeta,7balpha))-Decahydro-1,1,4-trimethyl-7-methylene-1H-cycloprop(e)azulene
    • (1AR,4R,4AR,7AR,7BR)-DECAHYDRO-1,1,4-TRIMETHYL-7-METHYLENE-1H-CYCLOPROP(E)AZULENE
    • (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidenedecahydro-1H-cyclopropa[e]azulene
    • DTXSID40994212
    • 1H-CYCLOPROP(E)AZULENE, DECAHYDRO-1,1,4-TRIMETHYL-7-METHYLENE-, (1AR,4R,4AR,7AR,7BR)-
    • CHEBI:80940
    • C17120
    • 1H-Cycloprop(e)azulene, decahydro-1,1,4-trimethyl-7-methylene-, (1aR-(1aalpha,4alpha,4abeta,7abeta,7balpha))-
    • Q27154913
    • 1,1,4-Trimethyl-7-methylidenedecahydro-1H-cyclopropa[e]azulene
    • UNII-U3RZ4VEY86
    • Inchi: InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-14H,2,5-8H2,1,3-4H3/t9-,11-,12-,13-,14-/m1/s1
    • Chiave InChI: IRCZVRWQUNZGSH-DKTYCGPESA-N
    • Sorrisi: CC1CCC2C(C2(C)C)C3C1CCC3=C

Proprietà calcolate

  • Massa esatta: 204.188
  • Massa monoisotopica: 204.188
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 299
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 0A^2

Proprietà sperimentali

  • Densità: 0.93
  • Punto di ebollizione: 258.1°C at 760 mmHg
  • Punto di infiammabilità: 106.5°C
  • Indice di rifrazione: 1.505
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd